molecular formula C12H36N2SSi4 B099305 Thiobis(hexamethyldisilazane) CAS No. 18243-89-5

Thiobis(hexamethyldisilazane)

Cat. No. B099305
CAS RN: 18243-89-5
M. Wt: 352.84 g/mol
InChI Key: HJYSTONGOLZKOR-UHFFFAOYSA-N
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Description

Thiobis(hexamethyldisilazane) is a white crystalline powder . It has a molecular weight of 352.83 and a molecular formula of [[(CH3)3Si]2N]2S . It contains a total of 54 bonds, including 18 non-H bonds, 6 rotatable bonds, and 1 sulfonamide (thio-/dithio-) .


Synthesis Analysis

Thiobis(hexamethyldisilazane) can be synthesized through various methods . One such method involves the reaction of 1,2-diketones and aldehydes using hexamethyldisilazane as a nitrogen source under microwave heating and solvent-free conditions .


Molecular Structure Analysis

The molecular structure of Thiobis(hexamethyldisilazane) conforms to its infrared spectrum and proton NMR spectrum . It contains a total of 54 bonds, including 18 non-H bonds, 6 rotatable bonds, and 1 sulfonamide (thio-/dithio-) .


Chemical Reactions Analysis

Hexamethyldisilazane, a derivative of Thiobis(hexamethyldisilazane), has been used in various chemical reactions . For example, it has been used in the synthesis of trisubstituted imidazoles through the reaction of 1,2-diketones and aldehydes .


Physical And Chemical Properties Analysis

Thiobis(hexamethyldisilazane) is a white crystalline powder with a melting point of 65-67 degrees Celsius . It has a molecular weight of 352.83 and a molecular formula of [[(CH3)3Si]2N]2S .

Mechanism of Action

Target of Action

Thiobis(hexamethyldisilazane), also known as Bis[bis(trimethylsilyl)amino] sulfide, is an organosilicon compound . It is primarily used as a chemical intermediate . The primary targets of this compound are the chemical reactions it is involved in, particularly in the synthesis of heterocycles .

Mode of Action

Thiobis(hexamethyldisilazane) interacts with its targets through various chemical reactions. It is a cost-effective organosilicon reagent that provides numerous applications and alternative solutions for challenging chemical reactions . The N–Si bond cleavage serves as a convenient nitrogen source (e.g., in multicomponent reactions), while the trimethylsilane part can participate in heterocycle formation through various mechanisms (e.g., as a cyclization promoter) .

Biochemical Pathways

Thiobis(hexamethyldisilazane) is involved in the synthesis of heterocycles . It is used in Michael–aldol reactions and as a silylation, amination, and amidation agent . The compound demonstrates remarkable potential in heterocyclic chemistry .

Result of Action

The result of Thiobis(hexamethyldisilazane)'s action is the successful synthesis of heterocycles . For example, a series of 2,4-diphenylquinazolines were obtained with excellent yields using TMSOTf as a catalyst and Thiobis(hexamethyldisilazane) as a nitrogen source .

Action Environment

The action of Thiobis(hexamethyldisilazane) can be influenced by various environmental factors. For instance, the compound rapidly deposits sulfur on gold surfaces, forming dense films and multilayers within minutes, through a concerted adsorption mechanism . Additionally, the compound’s effectiveness in chemical reactions can be enhanced under solvent-free conditions, microwave-assisted reactions, one-pot procedures, and atom economy protocols .

Safety and Hazards

Thiobis(hexamethyldisilazane) is an irritant to the skin and respiratory tract . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this substance .

Future Directions

Hexamethyldisilazane, a derivative of Thiobis(hexamethyldisilazane), has shown remarkable potential in heterocyclic chemistry . It has been used in various chemical reactions, including the synthesis of trisubstituted imidazoles . Future research may explore more applications of this versatile organosilicon reagent .

properties

IUPAC Name

[[[bis(trimethylsilyl)amino]sulfanyl-trimethylsilylamino]-dimethylsilyl]methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H36N2SSi4/c1-16(2,3)13(17(4,5)6)15-14(18(7,8)9)19(10,11)12/h1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYSTONGOLZKOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N([Si](C)(C)C)SN([Si](C)(C)C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H36N2SSi4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiobis(hexamethyldisilazane)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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